![molecular formula C29H43N3O8S B192935 达鲁那韦乙醇盐 CAS No. 635728-49-3](/img/structure/B192935.png)
达鲁那韦乙醇盐
概述
描述
Darunavir ethanolate is a second-generation protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the brand name Prezista and is often used in combination with other antiretroviral agents to enhance its efficacy . Darunavir ethanolate is known for its ability to combat resistance to standard HIV therapy, making it a crucial component in the management of HIV-1 infection .
科学研究应用
Clinical Applications
Darunavir ethanolate is primarily indicated for the treatment of HIV-1 infection in combination with other antiretroviral agents. It is particularly effective in patients who are treatment-experienced or have resistance to other protease inhibitors. Clinical trials have demonstrated its efficacy in achieving viral suppression and improving immune function.
Key Clinical Studies:
- POWER Trials (POWER 1 and POWER 2) : These pivotal studies assessed the efficacy of darunavir ethanolate compared to standard care in treatment-experienced patients. Results indicated a significantly higher virological response rate with darunavir ethanolate (67%) compared to control (18%) over 48 weeks .
- RESIST Trials : Indirect comparisons showed that darunavir ethanolate had a relative risk of 3.72 for achieving a primary virological response compared to other treatments like tipranavir .
Pharmacokinetics and Bioavailability
Darunavir ethanolate exhibits unique pharmacokinetic properties that influence its absorption and bioavailability. Studies have shown that the compound is lipophilic, with a significant distribution coefficient indicating its preference for lipid environments .
Pharmacokinetic Insights:
- Absorption : Darunavir ethanolate is absorbed mainly in the intestine, which is crucial for its oral administration .
- Solubility : The compound is poorly soluble in aqueous solutions but demonstrates solubility in certain organic solvents, which can be leveraged to enhance its bioavailability through formulation strategies .
Case Studies and Practical Applications
Several case studies highlight the practical applications of darunavir ethanolate in clinical settings, particularly in critically ill patients requiring alternative administration routes.
Case Study Example:
- In a reported case, crushed darunavir tablets were administered via an orogastric feeding tube to a critically ill patient. This method was necessary due to the patient's inability to take oral medications conventionally. The results indicated that this approach achieved adequate plasma concentrations and virological suppression despite some limitations regarding monitoring .
Research Developments
Research continues to explore the physicochemical properties of darunavir ethanolate and its potential modifications for improved therapeutic outcomes.
Recent Findings:
- A study focused on the physicochemical properties of darunavir ethanolate identified key parameters such as melting point (74-78 °C) and dissociation constant (2.02), which are critical for developing effective formulations .
- Investigations into different polymorphic forms of darunavir have revealed insights into stability and solubility, suggesting avenues for enhancing drug formulation strategies .
作用机制
生化分析
Biochemical Properties
Darunavir Ethanolate interacts with the HIV-1 protease, an enzyme crucial for the life-cycle of the virus . It inhibits and is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . This interaction with CYP3A isoenzymes results in increased plasma concentrations of Darunavir Ethanolate, allowing for a lower daily dose .
Cellular Effects
Darunavir Ethanolate has a significant impact on various types of cells, particularly those infected with HIV-1. It decreases the viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection . It also influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication .
Molecular Mechanism
The molecular mechanism of Darunavir Ethanolate involves blocking the action of HIV protease. By inhibiting this enzyme, Darunavir Ethanolate prevents the virus from maturing and producing infectious viral particles . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Darunavir Ethanolate have been observed to change over time. The terminal elimination half-life (t1/2) of Darunavir Ethanolate is approximately 15 hours in the presence of ritonavir . This suggests that the drug has a relatively long duration of action, allowing for less frequent dosing .
Dosage Effects in Animal Models
The standard dosage has been carefully calibrated to maximize therapeutic benefits while minimizing potential adverse effects .
Metabolic Pathways
Darunavir Ethanolate is heavily metabolized by hepatic cytochrome enzymes, mainly CYP3A . It undergoes extensive metabolism, primarily via carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .
Transport and Distribution
Darunavir Ethanolate is highly protein-bound, indicating that it may be transported within the body bound to proteins such as albumin . This could influence its distribution within cells and tissues.
Subcellular Localization
Given its role as a protease inhibitor, it is likely to interact with the HIV-1 protease in the cytoplasm of the cell where viral replication occurs .
准备方法
合成路线和反应条件: 达鲁那韦乙醇盐的合成涉及多个步骤,包括形成关键中间体和最终的偶联反应。 一种常见的方法涉及使用溶剂润湿、热熔挤出和喷雾干燥技术来提高达鲁那韦的溶解度和生物利用度 . 该过程包括制备具有水溶性聚合物的无定形固体分散体,然后将其与赋形剂混合并压制成片剂 .
工业生产方法: 达鲁那韦乙醇盐的工业生产涉及一个稳健且安全的工艺,包括五个分离和干燥步骤。 该工艺确保了高化学产率和纯度,所有可能的工艺杂质都低于所需限度 . 该生产方法效率高且可扩展,允许合成多公斤级的达鲁那韦乙醇盐 .
化学反应分析
反应类型: 达鲁那韦乙醇盐经历各种化学反应,包括氧化、还原和取代。 该化合物被肝脏细胞色素酶,主要是 CYP3A,大量氧化和代谢 . 它还经历氨基甲酸酯水解、异丁基脂肪族羟化和苯胺芳族羟化 .
常用试剂和条件: 达鲁那韦乙醇盐反应中常用的试剂包括氧化剂、还原剂和各种催化剂。反应通常在受控条件下进行,以确保形成所需的产物。
形成的主要产物: 达鲁那韦乙醇盐反应形成的主要产物包括各种羟化和葡萄糖醛酸化的代谢物 . 这些代谢物主要通过粪便和尿液排泄 .
相似化合物的比较
达鲁那韦乙醇盐在结构上与其他蛋白酶抑制剂类似,例如安普那韦、茚地那韦、沙奎那韦、奈非那韦和利托那韦 . 达鲁那韦乙醇盐具有独特的双-THF 部分,它逆转了将它与分子其余部分连接的键的立体化学 . 这种结构特征增强了其对抗对标准 HIV 疗法的耐药性的能力,使其对抗多重耐药 HIV-1 菌株更有效 .
类似化合物列表:- 安普那韦
- 茚地那韦
- 沙奎那韦
- 奈非那韦
- 利托那韦
结论
达鲁那韦乙醇盐是治疗 HIV-1 感染的重要化合物,以其能够对抗对标准 HIV 疗法的耐药性而闻名。其独特的结构和性质使其成为化学、生物学、医学和工业等各个领域的科学研究的重要课题。该化合物的稳健合成方法和广泛的应用凸显了其在持续抗击 HIV/AIDS 中的重要性。
生物活性
Darunavir ethanolate, marketed under the brand name Prezista, is a potent antiretroviral drug primarily used in the treatment of HIV-1 infection. As a protease inhibitor, it plays a crucial role in inhibiting viral replication and has been extensively studied for its pharmacological properties, efficacy, and safety profile.
Darunavir functions by selectively inhibiting the HIV-1 protease enzyme. This inhibition prevents the cleavage of HIV-encoded Gag-Pol polyproteins, which is essential for the maturation of viral particles. The result is a significant reduction in viral load within the host .
Antiviral Activity
Darunavir exhibits strong antiviral activity against various strains of HIV-1 and HIV-2. In vitro studies have demonstrated median effective concentration (EC50) values ranging from 1.2 to 8.5 nM against laboratory strains and clinical isolates of HIV-1 . Notably, darunavir maintains efficacy across a broad panel of HIV-1 group M subtypes with EC50 values as low as <0.1 nM .
Table 1: Antiviral Activity of Darunavir Ethanolate
Pharmacokinetics
Darunavir's pharmacokinetic profile reveals critical insights into its absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : The absolute bioavailability of darunavir is approximately 37% when administered alone and increases to 82% when co-administered with ritonavir .
- Protein Binding : Darunavir is highly bound to plasma proteins (approximately 95%), primarily to alpha 1-acid glycoprotein (AAG) .
- Volume of Distribution : Studies indicate a volume of distribution ranging from 206.5 L to 220 L, suggesting extensive tissue distribution .
- Metabolism : It is predominantly metabolized by cytochrome P450 enzymes, especially CYP3A, with several oxidative metabolites identified that exhibit significantly lower activity against HIV .
Stability and Formulation
Research indicates that darunavir ethanolate tablets are susceptible to degradation under various conditions, including alkaline and oxidative environments. A stability study using high-performance liquid chromatography (HPLC) developed a method for quantifying darunavir and its degradation products, ensuring reliable therapeutic efficacy .
Table 2: Stability Conditions for Darunavir Ethanolate
Condition | Stability Outcome |
---|---|
Alkaline Stress | Unstable |
Acidic Stress | Unstable |
Oxidative Stress | Unstable |
Case Studies and Clinical Applications
Darunavir has been explored beyond its primary use in HIV treatment. Notably, research has investigated its potential repurposing for COVID-19 treatment due to shared pathways in viral replication inhibition. In silico studies suggest that darunavir may effectively prevent SARS-CoV-2 replication .
Case Report Example
A case study highlighted the successful administration of crushed darunavir tablets via an orogastric tube in an ICU patient with AIDS who required enteral nutrition. Despite the unconventional route of administration, the patient maintained therapeutic drug levels and virologic suppression throughout their hospital stay .
Safety Profile
While darunavir is generally well-tolerated, it has been associated with certain adverse effects, including gastrointestinal disturbances and potential cardiovascular risks such as an elevated risk of myocardial infarction in specific populations . Continuous monitoring of long-term effects remains critical.
属性
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S.C2H6O/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26;1-2-3/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32);3H,2H2,1H3/t22-,23-,24+,25-,26+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSHKNICRJHQCY-VBTXLZOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979794 | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635728-49-3, 635728-39-1 | |
Record name | Darunavir ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635728493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexahydrofuro[2,3-b]furan-3-yl hydrogen {4-[(4-aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbonimidate--ethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DARUNAVIR ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33O78XF0BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Darunavir exert its antiviral activity?
A1: Darunavir functions as a protease inhibitor, specifically targeting the HIV-1 protease enzyme. [] This enzyme is crucial for the virus's life cycle, playing a vital role in the cleavage of viral polyproteins into functional proteins necessary for viral maturation. [] By binding to the active site of HIV-1 protease, Darunavir prevents the enzyme from carrying out this essential function, effectively inhibiting viral replication. [, , ]
Q2: What are some alternative treatment strategies being considered when Darunavir resistance emerges?
A4: Research indicates that combination therapies, incorporating other antiretroviral agents with different mechanisms of action, can provide a more robust response. [, , ] Clinical trials have shown promising results with Darunavir used in conjunction with newer antiretroviral drugs like Etravirine (a non-nucleoside reverse transcriptase inhibitor) and Raltegravir (an integrase inhibitor). [, ] These combinations aim to target multiple stages of the viral life cycle, suppressing viral replication more effectively and potentially mitigating the risk of resistance development.
Q3: How does Darunavir behave within the body after administration?
A5: Darunavir is primarily metabolized by the cytochrome P450 3A (CYP3A) enzymes in the liver. [] To enhance its pharmacokinetic profile, Darunavir is co-administered with low-dose Ritonavir, a potent CYP3A inhibitor. [, , ] Ritonavir "boosts" Darunavir's plasma concentrations by inhibiting its metabolism, resulting in increased drug exposure and allowing for lower, less frequent dosing. [, ]
Q4: Are there any challenges related to Darunavir's pharmacokinetics in specific populations?
A6: Studies show that Darunavir exhibits pharmacokinetic variability across different demographics. Research indicates lower Darunavir exposure in pregnant women compared with postpartum, emphasizing the need for close monitoring and potential dose adjustments in this population. [, ] Additionally, Asian children have shown adequate drug exposure with standard Darunavir dosing and Ritonavir boosting, suggesting that lower Ritonavir boosting doses (common in non-Asian children) may not be necessary in this population. []
Q5: What are some research avenues for improving Darunavir-based therapies?
A8: Future research focuses on enhancing Darunavir's efficacy and accessibility. This includes developing strategies to overcome resistance, optimizing dosing regimens for specific populations like pregnant women and children, exploring novel drug delivery systems, and investigating the potential of Darunavir in combination with other antiretroviral agents. [, , , , , ]
Q6: Are there ongoing investigations into optimizing treatment strategies using Darunavir?
A9: Yes, ongoing research explores innovative approaches for maximizing Darunavir's therapeutic benefits. One area of focus is dose reduction strategies for maintaining viral suppression in patients already stable on Darunavir therapy. [] Additionally, studies are investigating the efficacy and safety of Darunavir/Ritonavir monotherapy at lower doses in specific patient populations, aiming to minimize treatment burden while maintaining viral suppression. [] These research endeavors highlight the ongoing efforts to refine Darunavir-based treatment strategies for improved patient outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。